Galactostatin

Description

Properties

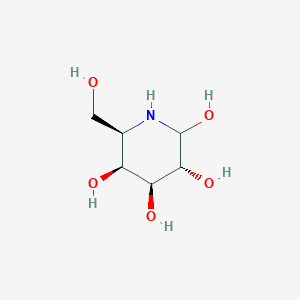

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMYHTUCJVZIRP-SVZMEOIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(N1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920542 | |

| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107537-94-0 | |

| Record name | 5-Amino-5-deoxygalactopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Galactostatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols related to Galactostatin, a potent β-galactosidase inhibitor. This compound, identified from the fermentation broth of Streptomyces lydicus, serves as a significant molecule in the study of glycosidase inhibition and has potential applications in various research and therapeutic areas. This document details the fermentation and purification processes, quantitative inhibitory data, and the mechanism of action of this compound. Furthermore, it includes detailed experimental workflows and diagrams to facilitate the replication and further investigation of this compound.

Discovery and Origin

This compound, a novel β-galactosidase inhibitor, was first reported in 1987 by Miyake and Ebata.[1] It was discovered as a product of the actinomycete Streptomyces lydicus strain PA-5726, which was isolated from a soil sample. The discovery was the result of a screening program designed to identify new β-galactosidase inhibitors from microbial sources. The structure of this compound was later determined to be 5-amino-5-deoxygalactopyranose, a galactose analog where the ring oxygen is replaced by a nitrogen atom.

The producing organism, Streptomyces lydicus, is a gram-positive bacterium known for its ability to produce various secondary metabolites with diverse biological activities. The initial yield of this compound from the fermentation broth was relatively low, but through optimization of the culture medium, a 20- to 25-fold increase in production was achieved, reaching concentrations of 900–1,100 µg/mL.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against β-galactosidases from various sources. The inhibition has been characterized as competitive, meaning this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For competitive inhibitors, the Ki is always lower than the IC50 value and can be calculated using the Cheng-Prusoff equation if the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme are known (Ki = IC50 / (1 + [S]/Km)).

The following table summarizes the IC50 values of this compound against β-galactosidases from different organisms.

| Enzyme Source | IC50 (µg/mL) | IC50 (µM) |

| Aspergillus oryzae | 0.08 | 0.45 |

| Escherichia coli | 0.12 | 0.67 |

| Bovine Liver | 0.15 | 0.84 |

| Snail | 0.20 | 1.12 |

| Jack Bean | > 100 | > 558 |

| Almond | > 100 | > 558 |

Data sourced from Miyake and Ebata, 1988.

Experimental Protocols

Fermentation of Streptomyces lydicus for this compound Production

This protocol describes the optimized conditions for the production of this compound in a laboratory setting.

3.1.1. Culture Medium

The optimized fermentation medium consists of the following components per liter of distilled water:

| Component | Concentration (g/L) |

| Glycerin | 40.0 |

| Meat Extract | 15.0 |

| Polypeptone | 15.0 |

| KH₂PO₄ | 0.5 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| ZnSO₄·7H₂O | 0.001 |

| MnCl₂·4H₂O | 0.001 |

The initial pH of the medium is adjusted to 7.2 before sterilization.

3.1.2. Fermentation Conditions

-

Inoculation: Inoculate the sterile fermentation medium with a seed culture of Streptomyces lydicus PA-5726.

-

Incubation: Incubate the culture in a 500-mL Erlenmeyer flask containing 80 mL of medium.

-

Temperature: Maintain the incubation temperature at 28°C.

-

Agitation: Agitate the flasks on a rotary shaker at an appropriate speed to ensure adequate aeration.

-

Fermentation Time: The fermentation is typically carried out for a period of 4 to 6 days. The production of this compound can be monitored over time by assaying the β-galactosidase inhibitory activity of the culture broth.

Workflow for this compound Fermentation

Caption: Workflow for the production of this compound via fermentation of S. lydicus.

Purification of this compound

This protocol outlines the multi-step process for isolating and purifying this compound from the fermentation broth.

-

Harvesting and Clarification: Centrifuge the fermentation broth to remove the mycelia. The supernatant contains the crude this compound.

-

Cation Exchange Chromatography (Initial Capture):

-

Apply the clarified supernatant to a column packed with a strong cation exchange resin (e.g., Dowex 50W X8, H⁺ form).

-

Wash the column with deionized water to remove unbound impurities.

-

Elute this compound with a solution of 0.5 N NH₄OH.

-

-

Concentration and Decolorization:

-

Concentrate the active fractions from the previous step under reduced pressure.

-

Treat the concentrated solution with activated carbon to decolorize it.

-

-

Anion Exchange Chromatography (Polishing):

-

Apply the decolorized and concentrated solution to a column packed with a strong anion exchange resin (e.g., Dowex 1 X2, OH⁻ form).

-

Elute the column with deionized water. This compound will be in the flow-through and early wash fractions.

-

-

Crystallization:

-

Concentrate the active fractions containing purified this compound.

-

Add ethanol to the concentrated solution to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum.

-

Workflow for this compound Purification

Caption: Multi-step workflow for the purification of this compound.

β-Galactosidase Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory activity of this compound using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

3.3.1. Reagents

-

Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

β-galactosidase solution (e.g., from Aspergillus oryzae or E. coli)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 2.5 mM in phosphate buffer)

-

This compound solutions of varying concentrations

-

Stop Solution (e.g., 1 M Na₂CO₃)

3.3.2. Assay Procedure

-

Reaction Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:

-

Control: Phosphate buffer, β-galactosidase solution.

-

Test: Phosphate buffer, β-galactosidase solution, and this compound solution.

-

-

Pre-incubation: Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the ONPG solution to each reaction mixture to start the enzymatic reaction.

-

Incubation: Incubate the reactions at the same constant temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding the Stop Solution. The addition of a high pH solution like sodium carbonate also enhances the yellow color of the o-nitrophenol product.

-

Measurement: Measure the absorbance of the resulting yellow color at 420 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for β-Galactosidase Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of β-galactosidase. Its structure is very similar to that of the natural substrate, galactose. This structural mimicry allows this compound to bind to the active site of the enzyme. However, unlike the natural substrate, this compound cannot be cleaved by the enzyme. By occupying the active site, this compound prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mode of inhibition can be overcome by increasing the concentration of the substrate.

Diagram of Competitive Inhibition by this compound

Caption: Competitive inhibition of β-galactosidase by this compound.

Conclusion

This compound, a natural product from Streptomyces lydicus, is a potent and specific competitive inhibitor of β-galactosidase. This guide has provided a detailed account of its discovery, origin, and inhibitory properties. The experimental protocols for fermentation, purification, and activity assessment are presented to aid researchers in the further study and potential application of this valuable biochemical tool. The well-defined mechanism of action and the availability of production and purification methods make this compound an excellent model compound for studies on glycosidase inhibition and for the development of new therapeutic agents.

References

Galactostatin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a potent inhibitor of β-galactosidase, is a pivotal molecule in glycobiology research and a potential therapeutic agent. This piperidine alkaloid, structurally analogous to galactose, offers a powerful tool for studying the role of β-galactosidase in various biological processes and for the development of drugs targeting lysosomal storage disorders. This guide provides a comprehensive overview of this compound's chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as 5-Amino-5-deoxy-D-galactopyranose, is a member of the piperidine class of compounds. Its chemical identity is well-defined by various nomenclature and registry systems.

Table 1: Chemical Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | (3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol |

| SMILES | C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O |

| InChI | InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

| InChIKey | BGMYHTUCJVZIRP-SVZMEOIVSA-N |

| CAS Number | 107537-94-0 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO5 | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

| Melting Point | Not explicitly available in search results. | |

| Solubility | Soluble in water. | [2][3] |

| pKa | Not explicitly available in search results. |

Biological Activity and Mechanism of Action

This compound is a well-characterized competitive inhibitor of β-galactosidase.[4] This enzyme plays a crucial role in the hydrolysis of terminal β-D-galactose residues from various glycoconjugates.

Mechanism of Action:

As a structural mimic of the natural substrate, galactose, this compound binds to the active site of β-galactosidase.[5] This binding prevents the enzyme from hydrolyzing its natural substrates, thereby inhibiting its activity. The competitive nature of this inhibition means that increasing the substrate concentration can overcome the inhibitory effect of this compound.

The mechanism of β-galactosidase catalysis involves a two-step process: galactosylation and degalactosylation, proceeding through an oxocarbenium ion-like transition state.[6] this compound's structure allows it to bind tightly to the active site, mimicking this transition state and effectively blocking the catalytic cycle.

Inhibitory Potency:

Table 3: Biological Activity of this compound

| Target Enzyme | Inhibition Type | Ki / IC50 | Source |

| β-Galactosidase | Competitive | Data not available in search results. | [4] |

Signaling Pathways and Biological Context

The primary biological role of β-galactosidase is in the lysosomal degradation of glycosphingolipids, glycoproteins, and glycosaminoglycans. Inhibition of this enzyme by this compound can therefore have significant effects on cellular processes involving these molecules. One of the most well-studied pathways involving β-galactosidase is the catabolism of GM1 ganglioside.

Caption: Inhibition of GM1 ganglioside catabolism by this compound.

Experimental Protocols

Synthesis of (+)-Galactostatin

The total synthesis of (+)-Galactostatin has been reported in the literature, often involving multiple stereoselective steps. While the full detailed protocols are typically found within the full text of publications, a general workflow can be outlined.[7][8][9]

Caption: General workflow for the synthesis of (+)-Galactostatin.

A detailed, step-by-step protocol would require access to the full experimental sections of relevant publications.[7][8]

β-Galactosidase Inhibition Assay using ONPG

This protocol describes a method to determine the inhibitory activity of this compound on β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

-

β-Galactosidase enzyme solution

-

This compound stock solution (in appropriate buffer)

-

ONPG solution (e.g., 4 mg/mL in phosphate buffer)[10]

-

Phosphate buffer (e.g., 0.1 M, pH 7.3)[11]

-

Stop solution (e.g., 1 M Sodium Carbonate)[11]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare Reagents:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

Prepare a working solution of β-galactosidase in cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

This compound dilution (or buffer for control)

-

β-galactosidase solution

-

-

Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiate Reaction:

-

To each well, add the ONPG solution to start the reaction.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction (e.g., 15-60 minutes).

-

-

Stop Reaction:

-

Add the stop solution to each well to terminate the reaction. The stop solution will also enhance the yellow color of the o-nitrophenol product.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 420 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Caption: Workflow for β-galactosidase inhibition assay.

Conclusion

This compound remains a vital tool for researchers in glycobiology and drug discovery. Its potent and specific inhibition of β-galactosidase allows for the detailed study of this enzyme's function in health and disease. The information and protocols provided in this guide serve as a foundational resource for scientists working with this important compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

References

- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 3. 9031-11-2 CAS MSDS (β-Galactosidase) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Site-directed mutation of β-galactosidase from Aspergillus candidus to reduce galactose inhibition in lactose hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (+)-galactostatin and (+)-1-deoxythis compound utilizing L-quebrachitol as a chiral building block - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of (+)-Galactostatin and (+)-1-Deoxythis compound utilizing L-Quebrachitol as a Chiral Building Block - Lookchem [lookchem.com]

- 10. rpdata.caltech.edu [rpdata.caltech.edu]

- 11. Star Republic: Guide for Biologists [sciencegateway.org]

The Biological Activity of Galactostatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a natural product isolated from Streptomyces lydicus, is recognized for its inhibitory activity against β-galactosidase.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory effects, and relevant experimental protocols. Due to the limited publicly available quantitative data for this compound, this guide also presents generalized experimental procedures that can be adapted for its detailed characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of β-galactosidase.[2] Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding.[2][3] This type of inhibition can typically be overcome by increasing the substrate concentration.[3] The inhibitory effect of this compound is attributed to its structural resemblance to the natural substrate of β-galactosidase, galactose.

Quantitative Data on Inhibitory Activity

Despite its identification as a β-galactosidase inhibitor, specific quantitative data such as inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a wide range of enzymes are not extensively documented in publicly available literature. To facilitate further research and characterization of this compound, a standardized table for recording such data is provided below. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Inhibitory Activity of this compound Against Various Glycosidases

| Enzyme Target | Enzyme Source | Substrate | Inhibition Type | Ki | IC50 | Reference |

| β-Galactosidase | E. coli | ONPG | Competitive | Data not available | Data not available | |

| β-Galactosidase | Bovine Liver | ONPG | Competitive | Data not available | Data not available | |

| β-Galactosidase | Aspergillus oryzae | ONPG | Competitive | Data not available | Data not available | |

| α-Galactosidase | Human Lysosomal | 4-MUG | Data not available | Data not available | Data not available | |

| α-Glucosidase | Saccharomyces cerevisiae | pNPG | Data not available | Data not available | Data not available | |

| α-Amylase | Human Saliva | Starch | Data not available | Data not available | Data not available |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; ONPG: o-nitrophenyl-β-D-galactopyranoside; 4-MUG: 4-Methylumbelliferyl α-D-galactopyranoside; pNPG: p-nitrophenyl-α-D-glucopyranoside.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the biological activity of inhibitors like this compound. The following sections provide standardized methodologies for key experiments.

Protocol 1: Determination of Ki for Competitive Inhibition of β-Galactosidase

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials:

-

β-Galactosidase (e.g., from E. coli, bovine liver, or Aspergillus oryzae)

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

-

Stop solution (e.g., 1 M sodium carbonate)

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of ONPG in phosphate buffer.

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

-

Set up the Assay Plate:

-

In a 96-well plate, set up reactions with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound). Include control wells with no inhibitor.

-

Each reaction well should contain:

-

Phosphate buffer

-

A fixed concentration of β-galactosidase

-

Varying concentrations of ONPG

-

Varying concentrations of this compound

-

-

-

Initiate and Monitor the Reaction:

-

Pre-incubate the enzyme, buffer, and inhibitor at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding the ONPG solution.

-

Measure the absorbance at 420 nm at regular intervals (e.g., every minute) for 10-20 minutes to obtain the initial reaction velocities (V0).

-

-

Stop the Reaction:

-

After the desired time, stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

-

Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).

-

The Ki can be determined from a secondary plot of the apparent Km (Km,app) versus the inhibitor concentration [I]. The slope of this line is Km/Ki. Alternatively, Ki can be calculated directly from the equation: Km,app = Km(1 + [I]/Ki).

-

Protocol 2: Cellular Uptake Assay for this compound

This protocol describes a general method to assess the uptake of this compound into cultured cells using a fluorometric approach. This requires a fluorescently labeled version of this compound, which may need to be chemically synthesized.

Materials:

-

Cultured cells (e.g., a relevant cell line for the intended research)

-

Fluorescently labeled this compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the cells under standard culture conditions.

-

-

Treatment with Fluorescently Labeled this compound:

-

Remove the culture medium and wash the cells with PBS.

-

Add fresh culture medium containing various concentrations of fluorescently labeled this compound to the wells.

-

Incubate for different time points to assess the time-dependency of uptake.

-

-

Termination of Uptake and Cell Lysis:

-

At each time point, remove the medium containing the fluorescent compound and wash the cells several times with ice-cold PBS to remove any unbound compound.

-

Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time (e.g., 15-30 minutes) on ice.

-

-

Quantification of Cellular Uptake:

-

Measure the fluorescence of the cell lysates in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Normalize the fluorescence intensity to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Plot the normalized fluorescence (representing the amount of intracellular this compound) against the concentration of the fluorescently labeled this compound or against time to determine the uptake kinetics.

-

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its primary action as a β-galactosidase inhibitor suggests potential downstream effects on cellular processes where β-galactosidase activity is crucial. For instance, inhibition of lysosomal β-galactosidase could lead to the accumulation of its substrates, potentially impacting lysosomal function and cellular homeostasis.

To visualize the logical flow of experiments and the fundamental mechanism of action, the following diagrams are provided.

Caption: Workflow for determining the Ki of this compound.

Caption: Mechanism of competitive inhibition by this compound.

Conclusion

This compound presents a valuable tool for studying the role of β-galactosidase in various biological systems. This guide provides a framework for its characterization, including standardized protocols and a template for data organization. Further research is warranted to elucidate the specific quantitative inhibitory profile of this compound and its broader effects on cellular signaling pathways. The methodologies and diagrams presented herein are intended to support and guide these future investigations.

References

Galactostatin as a Potent Inhibitor of β-Galactosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactostatin, a naturally derived iminosugar, has emerged as a significant competitive inhibitor of the enzyme β-galactosidase. Its structural resemblance to the natural substrate, galactose, allows it to bind effectively to the enzyme's active site, impeding its catalytic function. This inhibitory action holds considerable promise for therapeutic interventions in lysosomal storage disorders, particularly GM1 gangliosidosis and Morquio B syndrome, which are characterized by deficient β-galactosidase activity. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and quantitative inhibitory data. Furthermore, it details experimental protocols for assessing its inhibitory effects and presents a conceptual framework for its application in cellular models of lysosomal storage diseases.

Introduction

β-Galactosidase is a crucial lysosomal hydrolase responsible for the cleavage of terminal β-linked galactose residues from a variety of glycoconjugates, including gangliosides, glycoproteins, and keratan sulfate.[1][2][3] A deficiency in this enzyme leads to the accumulation of these substrates within lysosomes, resulting in the severe pathophysiology observed in lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[1][2][3] The development of small molecule inhibitors that can modulate β-galactosidase activity is therefore of significant interest for both basic research and therapeutic development.

This compound, chemically known as 5-amino-5-deoxygalactopyranose, is a potent competitive inhibitor of β-galactosidase, originally isolated from Streptomyces lydicus.[4] Its structure, featuring a nitrogen atom replacing the endocyclic oxygen of galactose, mimics the transition state of the substrate during enzymatic hydrolysis, leading to tight binding within the active site.[5] This guide will explore the technical aspects of this compound's function as a β-galactosidase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |

| Chemical Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| CAS Number | 107537-94-0 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Mechanism of Action

This compound functions as a competitive inhibitor of β-galactosidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate from binding. The structural similarity of this compound to the D-galactose moiety of the natural substrate is the key to its inhibitory activity.

Molecular docking studies of structurally similar molecules with β-galactosidase from Aspergillus oryzae suggest that the inhibitor occupies the substrate-binding region of the enzyme's active site.[6] The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key amino acid residues within the active site, mimicking the binding of the natural substrate.[6] This reversible binding to the active site increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum velocity (Vmax) of the reaction. The inhibition can be overcome by increasing the concentration of the substrate.

Quantitative Inhibitory Data

| Enzyme Source | Inhibitor | IC50 | Ki | Inhibition Type | Reference |

| Aspergillus oryzae | Galactose | - | 25 mM | Competitive | [7] |

| Kluyveromyces lactis | Galactose | - | 42 mM | Competitive | [7] |

| Bovine Liver | Galactonoamidines | Picomolar range | - | - | [8] |

Note: Data for this compound is limited in publicly available literature. The provided data for galactose, a structurally similar product inhibitor, and other potent inhibitors offers a comparative context.

Experimental Protocols

In Vitro β-Galactosidase Inhibition Assay using ONPG

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The enzyme cleaves ONPG to produce o-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 420 nm.

Materials:

-

β-Galactosidase (e.g., from Aspergillus oryzae or bovine liver)

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

-

Stop Solution (e.g., 1 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

Prepare a stock solution of this compound in water or an appropriate buffer. Create a dilution series to test a range of inhibitor concentrations.

-

Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate Buffer

-

This compound solution at various concentrations (or buffer for the no-inhibitor control).

-

β-Galactosidase solution.

-

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the ONPG solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop Reaction:

-

Add the stop solution to each well to terminate the reaction. The high pH of the stop solution denatures the enzyme.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 420 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.[7]

-

Cellular Assay for Lysosomal β-Galactosidase Activity in Fibroblasts

This protocol outlines a method to assess the effect of this compound on lysosomal β-galactosidase activity in cultured human fibroblasts, which can be derived from patients with GM1 gangliosidosis or healthy controls.

Materials:

-

Cultured human fibroblasts

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (e.g., containing a non-ionic detergent)

-

4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate

-

Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

-

Fluorometer

Procedure:

-

Cell Culture and Treatment:

-

Culture fibroblasts in appropriate medium until they reach a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.

-

-

Protein Quantification:

-

Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA or Bradford assay) for normalization of enzyme activity.

-

-

Enzyme Assay:

-

In a black 96-well plate, add the following to each well:

-

Cell lysate (normalized for protein concentration).

-

Assay buffer (e.g., citrate-phosphate buffer, pH 4.3 for lysosomal β-galactosidase).

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the 4-MUG substrate solution.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Stop Reaction:

-

Add the stop solution to each well.

-

-

Measure Fluorescence:

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

-

-

Data Analysis:

-

Calculate the specific enzyme activity (e.g., in nmol/h/mg protein).

-

Compare the enzyme activity in this compound-treated cells to the untreated control to determine the extent of inhibition.

-

Application in Disease Models: GM1 Gangliosidosis

GM1 gangliosidosis is a lysosomal storage disorder caused by a deficiency of β-galactosidase, leading to the accumulation of GM1 ganglioside, primarily in the central nervous system.[1][2][3] this compound can be utilized as a tool to create a pharmacological model of GM1 gangliosidosis in wild-type cells or to further inhibit residual enzyme activity in patient-derived cells.

An experimental workflow to study the effects of β-galactosidase inhibition in a cellular model could involve treating cultured neuronal cells with this compound and then assessing various cellular parameters.

Conclusion

This compound is a valuable tool for researchers studying β-galactosidase and its role in health and disease. Its potent and competitive inhibitory activity makes it an ideal compound for creating cellular and in vitro models of β-galactosidase deficiency. While further research is needed to fully elucidate its therapeutic potential, particularly in the context of pharmacological chaperone therapy, this compound remains a cornerstone for investigating the pathobiology of lysosomal storage diseases and for the screening and development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in the scientific community.

References

- 1. Characterization and application of a disease-cell model for a neurodegenerative lysosomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 3. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studylib.net [studylib.net]

- 6. Molecular Docking as A Computational Tool for Analyzing Product Mediated Inhibition for β-Galactosidase Immobilized on Glutaraldehyde Modified Matrices – Oriental Journal of Chemistry [orientjchem.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

Galactostatin as a Research Tool in Lysosomal Storage Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysosomal Storage Diseases and the Role of Galactostatin

Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation is due to a deficiency in the activity of specific lysosomal enzymes. The buildup of these substrates leads to cellular dysfunction and a wide range of clinical manifestations, often with progressive and severe symptoms affecting multiple organ systems, including the central nervous system.

Two prominent examples of LSDs involving deficiencies in galactose-metabolizing enzymes are:

-

GM1 Gangliosidosis: Caused by a deficiency of the lysosomal enzyme β-galactosidase (GLB1), leading to the accumulation of GM1 ganglioside, primarily in the brain.

-

Krabbe Disease (Globoid Cell Leukodystrophy): Results from a deficiency of the enzyme galactocerebrosidase (GALC), causing a buildup of the cytotoxic lipid psychosine, which leads to widespread demyelination in the nervous system.

This compound, a potent inhibitor of the enzyme β-galactosidase, serves as a valuable chemical tool for researchers studying the pathophysiology of these and other related LSDs. By inhibiting β-galactosidase activity, this compound can be used to mimic the biochemical defects of certain LSDs in cellular and animal models, aiding in the elucidation of disease mechanisms and the evaluation of potential therapeutic strategies.

Mechanism of Action of this compound

This compound is an analogue of galactose and acts as a competitive inhibitor of β-galactosidase. It binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of its natural substrates. This inhibition leads to the intracellular accumulation of β-galactosidase substrates, thereby replicating a key pathological feature of diseases like GM1 gangliosidosis.

Beyond its role as a direct enzyme inhibitor, there is growing interest in the potential for some small molecule inhibitors to act as pharmacological chaperones . In certain cases, a competitive inhibitor can bind to a misfolded mutant enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert some residual catalytic activity. While the potential for this compound to act as a pharmacological chaperone is an area of active investigation, this dual functionality is a key consideration in its application in LSD research.

Quantitative Data: Inhibitory Activity of this compound

For context, the following table provides examples of inhibitory constants for other known β-galactosidase inhibitors.

| Inhibitor | Enzyme Source | Substrate | Ki Value | IC50 Value |

| Galactose | Aspergillus oryzae β-galactosidase | oNPG | 25 mM | - |

| 1-deoxygalactonojirimycin (DGJ) | Human α-galactosidase A | 4-MU-α-Gal | - | 0.04 µM |

| N-octyl-4-epi-β-valienamine (NOEV) | Human β-galactosidase | 4-MU-β-Gal | - | - |

This table is for illustrative purposes. Ki and IC50 values are highly dependent on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in common experimental models for lysosomal storage disease research.

In Vitro Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against β-galactosidase in a cell-free system.

Workflow for In Vitro Enzyme Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Materials:

-

Purified human lysosomal β-galactosidase

-

Fluorogenic substrate: 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG)

-

This compound

-

Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5

-

Stop solution: 0.5 M sodium carbonate, pH 10.7

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).

-

Add 20 µL of purified β-galactosidase solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 100 µL of the stop solution to each well.

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader with excitation at ~365 nm and emission at ~445 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cellular Model of GM1 Gangliosidosis: Fibroblast Assay

This protocol details the use of this compound to induce a GM1 gangliosidosis-like phenotype in cultured human fibroblasts and to assess its potential as a pharmacological chaperone.

Workflow for Fibroblast-Based Assay

Galactostatin's Dance with Glycosidases: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactostatin, a potent inhibitor of several glycosidases, has garnered significant attention in the scientific community for its therapeutic potential, particularly as a pharmacological chaperone in lysosomal storage disorders such as Fabry disease. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, offering a detailed exploration of its mechanism of action, quantitative inhibition data, and the experimental protocols required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glycosidase inhibitors and the development of novel therapeutic strategies.

Introduction to this compound

This compound, a piperidine alkaloid, is a structural analog of galactose. This structural mimicry allows it to bind to the active sites of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Its primary mode of action is competitive inhibition, where it competes with the natural substrate for binding to the enzyme's active site. Beyond its role as a classical enzyme inhibitor, this compound and its derivatives, such as 1-deoxygalactonojirimycin (DGJ), have emerged as promising pharmacological chaperones (PCs). In this capacity, they can stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby restoring partial enzyme activity in certain genetic disorders.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While IC50 is a commonly used metric, it is dependent on the substrate concentration, whereas Ki is an intrinsic property of the inhibitor.

The following tables summarize the known Ki and IC50 values for this compound and the related compound galactose against various β-galactosidases. It is important to note that specific data for this compound across a wide range of glycosidases is not always readily available in a consolidated format. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Inhibition Constants (Ki) for Galactose against β-Galactosidases

| Enzyme Source | Substrate | Inhibition Type | Ki (mM) |

| Aspergillus niger | Lactose | Competitive | 0.76 |

| Kluyveromyces lactis | Lactose | Competitive | 42 |

| Bifidobacterium breve (β-gal I) | ONPG | Competitive | 15 |

| Bifidobacterium breve (β-gal II) | ONPG | Competitive | 34 |

| Aspergillus oryzae | ONPG | Competitive | 25 |

| Lactobacillus reuteri | Lactose | Competitive | 115 |

| Metagenome-derived | Lactose | Competitive | 197 |

| Metagenome-derived | Lactose | Competitive | 238 |

| Bifidobacterium adolescentis | Lactose | Competitive | 116 |

Data compiled from multiple sources. ONPG: o-nitrophenyl-β-D-galactopyranoside.

Note: While the above table provides context on the inhibition of β-galactosidases by their product, galactose, specific and comprehensive tabular data for this compound's Ki and IC50 values against a wide array of glycosidases is still an area of active research and scattered across literature. Researchers are encouraged to consult primary research articles for specific enzyme-inhibitor pairs of interest.

Experimental Protocol: Determination of Competitive Inhibition Constant (Ki) of this compound against β-Galactosidase

This section outlines a detailed methodology for determining the Ki of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials and Reagents

-

β-Galactosidase (e.g., from Aspergillus oryzae or Escherichia coli)

-

This compound

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Stop solution (e.g., 1 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibition kinetics of this compound.

Workflow for determining this compound's inhibition kinetics.

Detailed Procedure

-

Reagent Preparation:

-

Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

-

Prepare a series of ONPG solutions of varying concentrations in phosphate buffer.

-

Prepare a series of this compound solutions of varying concentrations in phosphate buffer.

-

Prepare the stop solution.

-

-

Assay Setup:

-

In a 96-well plate, set up reactions in triplicate for each substrate and inhibitor concentration.

-

Include control wells:

-

No inhibitor control (enzyme + substrate)

-

Blank (buffer + substrate + stop solution, no enzyme)

-

-

To the appropriate wells, add the phosphate buffer, this compound solution (or buffer for the no-inhibitor control), and enzyme solution.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the ONPG solution to all wells.

-

Incubate the plate at the optimal temperature. The reaction time should be within the linear range of product formation.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, inactivating the enzyme and developing the color of the o-nitrophenol product.

-

Measure the absorbance of each well at 420 nm using a microplate reader.

-

Data Analysis

-

Calculate Initial Velocities (v0):

-

Subtract the absorbance of the blank from the absorbance of each reaction well.

-

Convert the absorbance values to the concentration of o-nitrophenol produced using a standard curve.

-

Calculate the initial reaction velocity (v0) for each substrate and inhibitor concentration (e.g., in µmol/min).

-

-

Determine the Type of Inhibition:

-

Plot v0 versus substrate concentration ([S]) for each inhibitor concentration. In competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.

-

-

Calculate Ki using a Lineweaver-Burk Plot:

-

Plot 1/v0 versus 1/[S] for each inhibitor concentration.

-

For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).

-

The slope of each line is Km,app/Vmax.

-

The apparent Km (Km,app) can be calculated from the x-intercept (-1/Km,app).

-

Ki can be determined from the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.

-

Alternatively, a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration can be generated. The x-intercept of this plot will be -Ki.

-

This compound as a Pharmacological Chaperone

In the context of certain genetic diseases, such as Fabry disease, some mutations in the gene encoding the lysosomal enzyme α-galactosidase A (α-Gal A) lead to the production of a misfolded but potentially functional protein. This misfolded enzyme is recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome where it is needed to break down its substrate, globotriaosylceramide (Gb3).

This compound and its analogs act as pharmacological chaperones by binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass through the ER's quality control, traverse the Golgi apparatus, and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly localized α-Gal A to exert its catalytic activity and reduce the accumulation of Gb3.

Cellular Trafficking Pathway of α-Galactosidase A and the Role of this compound

The following diagram illustrates the cellular trafficking of α-galactosidase A and how a pharmacological chaperone like this compound can rescue misfolded mutant forms of the enzyme.

Pharmacological chaperone mechanism of this compound.

Conclusion

This compound is a versatile molecule that serves as both a potent competitive inhibitor of glycosidases and a pharmacological chaperone with significant therapeutic implications. Understanding its enzymatic inhibition kinetics is crucial for its application in basic research and drug development. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound and similar inhibitor compounds. As research in this field continues, a more comprehensive understanding of the inhibitory profile and chaperone activity of this compound will undoubtedly pave the way for novel therapeutic interventions for a range of diseases.

Unveiling the Antimicrobial Potential of Galactopyranoside Derivatives: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial activity of galactopyranoside derivatives, with a focus on synthetic modifications of methyl β-d-galactopyranoside (β-MGP). While direct research on the antimicrobial properties of Galactostatin is limited, this document consolidates available data on its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents. The information presented herein is based on in vitro studies and computational analyses, highlighting the potential of these carbohydrate-based molecules to combat a range of microbial pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various synthesized methyl β-d-galactopyranoside (β-MGP) derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics used to quantify this activity are the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

The following tables summarize the antibacterial activity of a series of β-MGP derivatives.

Table 1: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Positive Bacteria [1]

| Compound | Bacillus subtilis | Bacillus cereus | Staphylococcus aureus |

| 2 | - | - | - |

| 3 | 18 ± 0.58 | 16 ± 0.58 | 15 ± 0.58 |

| 4 | 13 ± 0.58 | 12 ± 0.58 | 11 ± 0.58 |

| 5 | - | - | - |

| 6 | 15 ± 0.58 | 14 ± 0.58 | 13 ± 0.58 |

| 7 | - | - | - |

| 8 | 12 ± 0.58 | 11 ± 0.58 | 10 ± 0.58 |

| 9 | 20 ± 0.58 | 18 ± 0.58 | 17 ± 0.58 |

| 10 | - | - | - |

| Ciprofloxacin | 25 ± 0.58 | 24 ± 0.58 | 22 ± 0.58 |

'-' indicates no activity observed.

Table 2: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Negative Bacteria [1]

| Compound | Escherichia coli | Salmonella typhi | Pseudomonas aeruginosa |

| 2 | - | - | - |

| 3 | 14 ± 0.58 | 13 ± 0.58 | 12 ± 0.58 |

| 4 | 10 ± 0.58 | 9 ± 0.58 | 8 ± 0.58 |

| 5 | - | - | - |

| 6 | 12 ± 0.58 | 11 ± 0.58 | 10 ± 0.58 |

| 7 | - | - | - |

| 8 | 9 ± 0.58 | 8 ± 0.58 | 7 ± 0.58 |

| 9 | 16 ± 0.58 | 15 ± 0.58 | 14 ± 0.58 |

| 10 | - | - | - |

| Ciprofloxacin | 24 ± 0.58 | 23 ± 0.58 | 21 ± 0.58 |

'-' indicates no activity observed.

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected β-MGP Derivatives (mg/L) [1]

| Compound | Organism | MIC | MBC |

| 3 | B. subtilis | 0.25 | 8.00 |

| B. cereus | 0.50 | 8.00 | |

| S. aureus | 1.00 | 8.00 | |

| E. coli | 2.00 | 16.00 | |

| S. typhi | 4.00 | 16.00 | |

| P. aeruginosa | 8.00 | 16.00 | |

| 9 | B. subtilis | 0.125 | 8.00 |

| B. cereus | 0.25 | 8.00 | |

| S. aureus | 0.50 | 8.00 | |

| E. coli | 1.00 | 16.00 | |

| S. typhi | 2.00 | 16.00 | |

| P. aeruginosa | 4.00 | 16.00 |

Antifungal Activity

The antifungal potential of these derivatives was also investigated.

Table 4: Antifungal Activity (% inhibition) of β-MGP Derivatives [1]

| Compound | Aspergillus niger | Aspergillus flavus |

| 2 | 78.81 ± 1.3 | 81.97 ± 1.3 |

| 3 | 71.61 ± 1.3 | 78.69 ± 1.3 |

| 4 | 72.88 ± 1.3 | 85.66 ± 1.3 |

| 5 | 64.83 ± 1.3 | - |

| 6 | 71.19 ± 1.3 | 84.02 ± 1.3 |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| Nystatin | 95.50 ± 0.5 | 92.80 ± 0.5 |

'-' indicates no significant activity observed.

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the antimicrobial activity of galactopyranoside derivatives.

Disk Diffusion Method

The antibacterial activity of the synthesized compounds was initially screened using the disk diffusion method.[1]

-

Preparation of Inoculum: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours. The concentration of the bacterial suspension was standardized to 10^6 CFU/mL.

-

Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plates.

-

Disk Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (typically 500 µ g/disk ) and placed on the surface of the inoculated agar. A standard antibiotic (e.g., Ciprofloxacin at 30 µ g/disk ) was used as a positive control, and a solvent-loaded disk served as a negative control.

-

Incubation: The plates were incubated at 37°C for 24 hours.

-

Data Collection: The diameter of the zone of inhibition around each disk was measured in millimeters.

Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[1]

-

Preparation of Test Solutions: Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculation: A standardized bacterial suspension (5 x 10^5 CFU/mL) was added to each well.

-

Controls: A well containing only broth and inoculum served as a positive growth control, while a well with broth only served as a negative control.

-

Incubation: The microtiter plates were incubated at 37°C for 24 hours.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

-

MBC Determination: An aliquot (10 µL) from each well showing no visible growth was sub-cultured onto Mueller-Hinton agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing Methodologies and Mechanisms

To better illustrate the processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for antimicrobial activity testing.

Caption: Proposed antimicrobial mechanisms of galactopyranoside derivatives.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that the nature and position of substituent groups on the galactopyranoside scaffold play a crucial role in determining the antimicrobial potency. For instance, the presence of certain acyl groups has been shown to enhance antibacterial activity. Specifically, derivatives with bromobenzoyl and other aliphatic and aromatic substituents have demonstrated significant antimicrobial effects.[1] The lipophilicity and electronic properties of these substituents likely influence the interaction of the molecules with bacterial cell membranes and target enzymes.

Conclusion and Future Directions

The data presented in this guide underscore the potential of galactopyranoside derivatives as a promising class of antimicrobial agents. The observed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the chemical structures for enhanced efficacy and reduced toxicity, and evaluating the in vivo performance of the most promising candidates. A deeper understanding of how these molecules interact with microbial targets will be instrumental in the development of novel carbohydrate-based therapeutics to address the growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Galactostatin in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a natural product isolated from Streptomyces lydicus, is a potent inhibitor of β-galactosidase.[1] Its structure, an analogue of galactose, allows it to act as a competitive inhibitor for various glycosidases. These application notes provide detailed protocols for utilizing this compound in enzyme assays, particularly focusing on β-galactosidase, to determine its inhibitory activity. The information herein is designed to guide researchers in academic and industrial settings, including those involved in drug development, in characterizing the effects of this compound and similar compounds on enzyme kinetics.

Data Presentation: Inhibitory Activity of this compound

| Enzyme Target | Inhibitor | Known/Reported IC50 | Known/Reported Ki | Inhibition Type | Source Organism of Enzyme |

| β-Galactosidase | This compound | Data not available in cited sources | Data not available in cited sources | Competitive | Streptomyces lydicus (source of inhibitor)[1] |

| β-Galactosidase | Galactose (for comparison) | Not specified | Not specified | Competitive | Aspergillus oryzae[2] |

Experimental Protocols

Two primary types of assays are commonly employed to measure β-galactosidase activity and its inhibition by compounds like this compound: colorimetric assays using ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and fluorometric assays using substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) or fluorescein-di-β-D-galactopyranoside (FDG). Fluorometric assays generally offer higher sensitivity.

Protocol 1: Colorimetric Determination of this compound IC50 for β-Galactosidase using ONPG

This protocol is adapted from standard β-galactosidase assay procedures and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

β-Galactosidase (from E. coli or other sources)

-

This compound

-

ortho-Nitrophenyl-β-D-galactopyranoside (ONPG)

-

Z-Buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, pH 7.0)

-

β-Mercaptoethanol (add to Z-buffer to a final concentration of 50 mM just before use)

-

1 M Sodium Carbonate (Na2CO3) solution (Stop Solution)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 420 nm

-

Incubator at 37°C

Procedure:

-

Prepare this compound Dilutions: Prepare a serial dilution of this compound in Z-buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 100 µM).

-

Prepare Enzyme Solution: Dilute β-galactosidase in Z-buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range for the duration of the assay.

-

Prepare Substrate Solution: Dissolve ONPG in Z-buffer to a final concentration of 4 mg/mL.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Test Wells: 50 µL of Z-buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.

-

Positive Control (No Inhibitor): 75 µL of Z-buffer and 25 µL of β-galactosidase solution.

-

Negative Control (No Enzyme): 100 µL of Z-buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 50 µL of the ONPG solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C. Monitor the development of a yellow color. The incubation time will depend on the enzyme concentration and can range from 15 minutes to several hours.

-

Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well. The sodium carbonate will raise the pH and inactivate the enzyme.

-

Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Fluorometric Determination of this compound IC50 for β-Galactosidase using MUG

This protocol offers higher sensitivity compared to the colorimetric assay.

Materials:

-

β-Galactosidase

-

This compound

-

4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

-

Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.3)

-

Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.7)

-

96-well black microplate (for fluorescence)

-

Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

-

Incubator at 37°C

Procedure:

-

Prepare Solutions: Follow steps 1 and 2 from Protocol 1 to prepare this compound and enzyme solutions in the assay buffer.

-

Prepare Substrate Solution: Dissolve MUG in the assay buffer to a working concentration (e.g., 100 µM). The optimal concentration should be near the Km of the enzyme for MUG if known.

-

Assay Setup: In a 96-well black microplate, add the following to each well:

-

Test Wells: 50 µL of assay buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.

-

Positive Control (No Inhibitor): 75 µL of assay buffer and 25 µL of β-galactosidase solution.

-

Negative Control (No Enzyme): 100 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add 50 µL of the MUG solution to all wells.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The reaction should be stopped within the linear range.

-

Stop Reaction: Add 100 µL of the Stop Solution to each well.

-

Measure Fluorescence: Read the fluorescence of each well using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

-

Data Analysis: Perform data analysis as described in step 10 of Protocol 1, substituting fluorescence readings for absorbance.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway Context: Lysosomal β-Galactosidase in Cellular Senescence

Lysosomal β-galactosidase plays a significant role in cellular senescence, a state of irreversible cell cycle arrest. Its increased activity at a suboptimal pH of 6.0 is a widely used biomarker for senescent cells, termed senescence-associated β-galactosidase (SA-β-gal).[3][4][5] This increase is primarily due to an overall increase in lysosomal mass and the expression of the GLB1 gene, which encodes for lysosomal β-galactosidase.[3][4] The accumulation of senescent cells contributes to aging and age-related pathologies.

Caption: Role of lysosomal β-galactosidase in cellular senescence.

References

- 1. This compound, a new beta-galactosidase inhibitor from Streptomyces lydicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Senescence-associated beta-galactosidase is lysosomal beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Senescence-Associated β-Galactosidase Detection in Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

Unlocking Mechanotransduction Research: A Comprehensive List of SEO-Driven, Long-Tail Keywords for GsMTx4 TFA

For scientific researchers investigating the role of mechanosensitive ion channels, the spider venom peptide GsMTx4 TFA is a critical pharmacological tool. To facilitate the discovery of relevant information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five specific researcher intents, from initial exploration to in-depth validation of this widely used inhibitor.

The following table provides a structured overview of long-tail keywords related to GsMTx4 TFA, designed to align with the various stages of the research process.

| Category | Long-tail Keyword |

| Foundational & Exploratory | what is GsMTx4 TFA and how does it work |

| GsMTx4 TFA mechanism of action on Piezo channels | |

| GsMTx4 TFA as a selective mechanosensitive channel blocker | |

| discovery and origin of GsMTx4 spider venom peptide | |

| GsMTx4 TFA structure and physicochemical properties | |

| pharmacology and toxicology of GsMTx4 TFA in research | |

| GsMTx4 TFA targets in the TRP channel family | |

| understanding the inhibitory cystine knot motif of GsMTx4 | |

| GsMTx4 TFA review of literature for neuroscience research | |

| biological activity of GsMTx4 TFA on stretch-activated channels | |

| Methodological & Application | GsMTx4 TFA experimental protocol for patch clamp studies |

| how to use GsMTx4 TFA for in vivo animal studies | |

| GsMTx4 TFA reconstitution and storage instructions | |

| optimal working concentration of GsMTx4 TFA for cell culture | |

| GsMTx4 TFA administration route for mouse models | |

| preparing GsMTx4 TFA stock solution with DMSO | |

| GsMTx4 TFA protocol for calcium imaging experiments | |

| using GsMTx4 TFA in mechanotransduction assays | |

| GsMTx4 TFA application in specific cell types like neurons or cardiomyocytes | |

| electrophysiology recording with GsMTx4 TFA application | |

| Troubleshooting & Optimization | GsMTx4 TFA solubility issues and how to resolve them |

| improving GsMTx4 TFA stability in experimental buffer | |

| potential off-target effects of GsMTx4 TFA on other ion channels | |

| troubleshooting inconsistent results with GsMTx4 TFA experiments | |

| optimizing GsMTx4 TFA concentration to avoid cytotoxicity | |

| GsMTx4 TFA aggregation prevention and detection | |

| minimizing non-specific binding of GsMTx4 TFA in assays | |

| how to account for GsMTx4 TFA batch to batch variability | |

| washout protocol optimization for GsMTx4 TFA in electrophysiology | |

| addressing GsMTx4 TFA delivery challenges in vivo | |

| Validation & Comparative | how to validate the inhibitory effect of GsMTx4 TFA on Piezo1 |

| comparing GsMTx4 TFA with other Piezo inhibitors like ruthenium red | |

| GsMTx4 TFA versus Yoda1 for studying Piezo1 function | |

| designing negative control experiments for GsMTx4 TFA studies | |

| methods to confirm GsMTx4 TFA target engagement in cells | |

| selectivity profile of GsMTx4 TFA across different mechanosensitive channels | |

| alternative pharmacological tools to GsMTx4 TFA for mechanobiology | |

| GsMTx4 TFA versus gadolinium as a stretch-activated channel blocker | |

| validating GsMTx4 TFA specificity using genetic knockdown of target channels | |

| comparative analysis of L- and D-enantiomers of GsMTx4 |

Unlocking Scientific Inquiry: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Gamma-Glu-Abu Research

For scientific researchers delving into the properties and applications of Gamma-Glu-Abu (L-γ-Glutamyl-L-α-aminobutyric Acid), a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to guide content creation and streamline the research process. The keywords are categorized based on five specific researcher intents, from foundational exploration to the validation of findings, providing a roadmap for addressing the key questions at each stage of scientific inquiry.

Gamma-Glu-Abu, a dipeptide with emerging significance, is notably recognized as a potent agonist for the calcium-sensing receptor (CaSR), playing a role in modulating cellular responses.[1] Its formation is linked to the glutathione biosynthesis pathway, where it can be produced as a byproduct.[2] Understanding its synthesis, biological functions, and the methodologies for its study is essential for advancing research in various fields.

The following table provides a curated list of long-tail keywords tailored to the scientific community, facilitating access to precise and relevant information.

| Category | Long-tail Keyword |

| Foundational & Exploratory | Gamma-Glu-Abu synthesis pathway in vitro |

| Biological function of Gamma-Glu-Abu in cellular signaling | |

| Mechanism of action of Gamma-Glu-Abu on calcium-sensing receptors | |

| Discovery and isolation of Gamma-Glu-Abu from natural sources | |